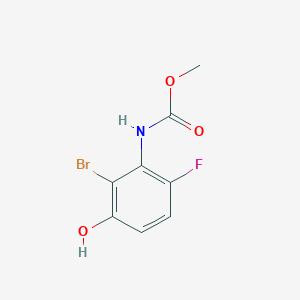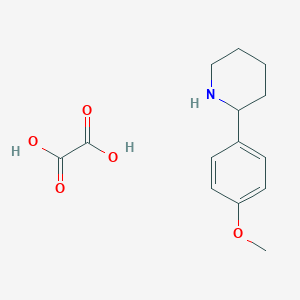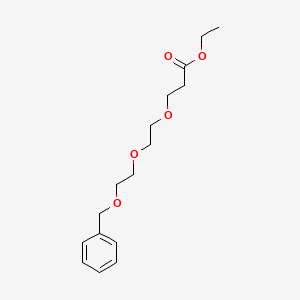
Benzyl-PEG3-ethyl ester
Overview
Description
Benzyl-PEG3-ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl group attached to a polyethylene glycol chain, which is further linked to an ethyl ester group. This compound is commonly used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to modify surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl-PEG3-ethyl ester typically involves the reaction of benzyl alcohol with polyethylene glycol and ethyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG3-ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl-PEG3-ethyl alcohol.
Substitution: Various substituted benzyl-PEG3-ethyl esters.
Scientific Research Applications
Benzyl-PEG3-ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products to enhance their texture and performance.
Mechanism of Action
The mechanism of action of benzyl-PEG3-ethyl ester involves its ability to modify surfaces and molecules through its PEG chain. The PEG chain provides steric hindrance and hydrophilicity, which can improve the solubility and stability of modified molecules. The benzyl group can interact with hydrophobic regions, while the ethyl ester group can undergo hydrolysis to release the active PEG chain.
Molecular Targets and Pathways:
Proteins and Peptides: The PEG chain can form non-covalent interactions with proteins and peptides, enhancing their solubility and stability.
Cell Membranes: The hydrophilic PEG chain can interact with cell membranes, facilitating the delivery of therapeutic agents.
Comparison with Similar Compounds
Benzyl-PEG2-ethyl ester: Similar structure but with a shorter PEG chain.
Benzyl-PEG4-ethyl ester: Similar structure but with a longer PEG chain.
Methyl-PEG3-ethyl ester: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: Benzyl-PEG3-ethyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly useful in applications where both solubility and stability are crucial.
Properties
IUPAC Name |
ethyl 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5/c1-2-21-16(17)8-9-18-10-11-19-12-13-20-14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPBLMJMHQOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163538 | |
| Record name | Propanoic acid, 3-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2028284-72-0 | |
| Record name | Propanoic acid, 3-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028284-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


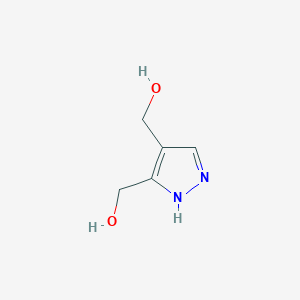
![5,6-Dichloro-imidazo[1,2-a]pyridine](/img/structure/B8133373.png)
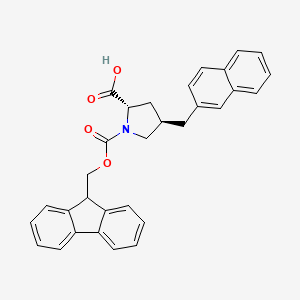
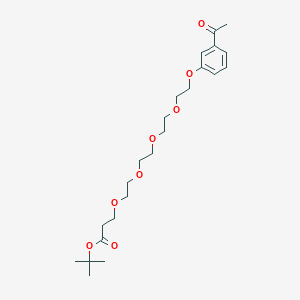

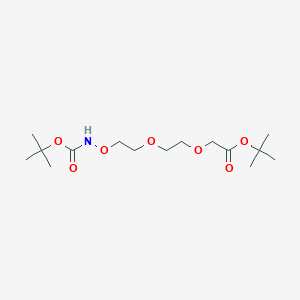
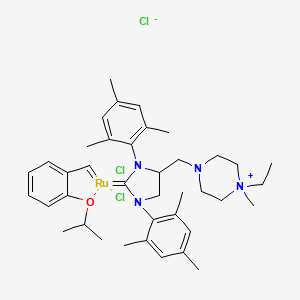
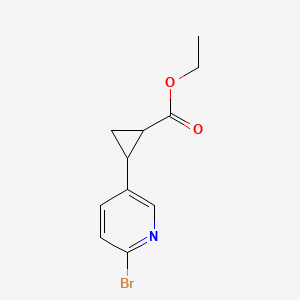
![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one trifluoroacetic acid](/img/structure/B8133412.png)
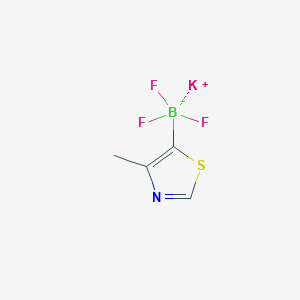
![(1S,5R)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B8133440.png)
![3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)
